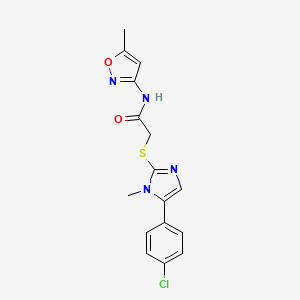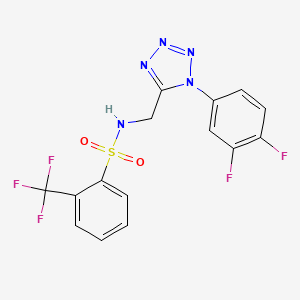
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride is a synthetic chemical compound. It is known for its applications in various fields, including organic chemistry, medicinal research, and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the reaction of 3,4-dihydroisoquinoline with an appropriate thiazole derivative. The reaction is carried out under controlled conditions, with specific temperatures, solvents, and catalysts used to optimize yield and purity.
Industrial Production Methods: Industrial methods may involve the use of continuous flow reactors to ensure consistent quality and scalability. Advanced techniques such as chromatography are employed to purify the final product.
化学反应分析
Types of Reactions: N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride can undergo several types of chemical reactions, including:
Oxidation: : This compound can be oxidized using reagents such as potassium permanganate, resulting in the formation of various oxidized derivatives.
Reduction: : Reduction reactions using agents like lithium aluminum hydride can modify its structure.
Substitution: : Substitution reactions can occur at various positions on the thiazole and thiophene rings, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, under acidic or basic conditions.
Reduction: : Lithium aluminum hydride, under anhydrous conditions.
Substitution: : Various halogenating agents (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: : Depending on the oxidizing agent and conditions, products can include quinolines and sulfoxides.
Reduction Products: : Reduced analogs with modifications in their ring structures.
Substitution Products: : Varied derivatives with substituted functional groups on the thiazole or thiophene rings.
科学研究应用
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride finds extensive use in scientific research:
Chemistry: : Utilized as a building block in organic synthesis due to its versatile chemical reactivity.
Biology: : Employed in biochemical assays to study enzyme interactions and receptor binding.
Medicine: : Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Used in the development of novel materials with specific electronic or optical properties.
作用机制
The compound's mechanism of action involves interaction with molecular targets such as enzymes or receptors. It can bind to these targets, modifying their activity and initiating specific biochemical pathways. The thiazole and thiophene rings often play a critical role in these interactions, providing specificity and affinity.
相似化合物的比较
Compared to other compounds with similar structures, N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride is unique due to its specific arrangement of the thiazole, thiophene, and isoquinoline moieties, which confer distinct chemical reactivity and biological activity.
Similar Compounds
N-(4-((2,3-dihydroisoquinolin-1-yl)methyl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide
N-(4-((3,4-dihydroisoquinolin-2-yl)methyl)thiazol-2-yl)-2-(furan-2-yl)acetamide
These compounds share some structural similarities but differ in specific functional groups or ring structures, leading to variations in their properties and applications.
属性
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-2-thiophen-2-ylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2.ClH/c23-18(10-17-6-3-9-24-17)21-19-20-16(13-25-19)12-22-8-7-14-4-1-2-5-15(14)11-22;/h1-6,9,13H,7-8,10-12H2,(H,20,21,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKCFNDIELSSPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)CC4=CC=CS4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
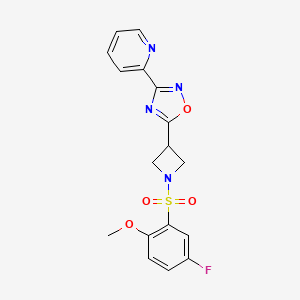
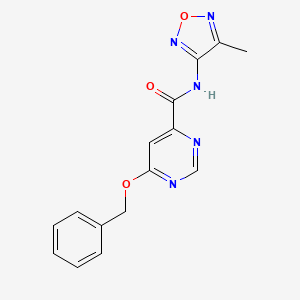
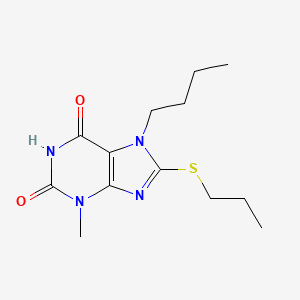
![5-(2-chlorophenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2800193.png)
![[(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/new.no-structure.jpg)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2800197.png)
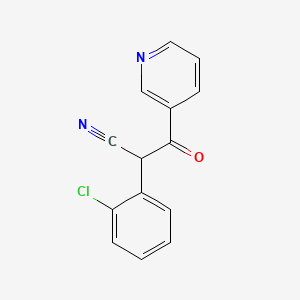
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2800199.png)
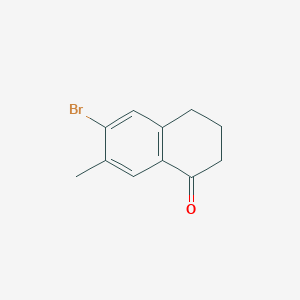
![N-cyclopentyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2800206.png)
![11-(furan-2-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2800208.png)
